2-(2,5-dimethoxybenzylidene)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one
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Overview
Description
2-(2,5-dimethoxybenzylidene)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one is a complex organic compound that features a benzofuran core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxybenzylidene)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzofuran moieties.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Fluorescent Probes: Due to its aromatic structure, it can be used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development:
Industry
Polymer Chemistry: Use in the synthesis of advanced polymers with unique properties.
Mechanism of Action
The mechanism by which 2-(2,5-dimethoxybenzylidene)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Properties
CAS No. |
846029-58-1 |
---|---|
Molecular Formula |
C25H19FO6 |
Molecular Weight |
434.4g/mol |
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H19FO6/c1-29-18-8-10-22(30-2)16(11-18)12-24-25(28)20-9-7-19(13-23(20)32-24)31-14-21(27)15-3-5-17(26)6-4-15/h3-13H,14H2,1-2H3/b24-12- |
InChI Key |
QJXGNODQWFWXQA-MSXFZWOLSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)F |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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